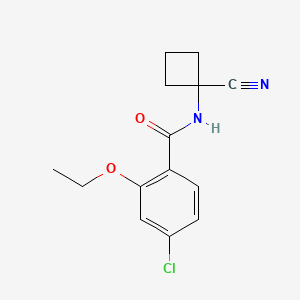
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide reduces the influx of calcium ions into neurons, leading to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia and astrocytes. 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has also been shown to reduce the expression of genes involved in pain signaling and to reduce the activity of nociceptive neurons.
Advantages and Limitations for Lab Experiments
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has several advantages for lab experiments, including its high selectivity for T-type calcium channels and its ability to penetrate the blood-brain barrier. However, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects on T-type calcium channels.
Future Directions
There are several future directions for research on 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide. One area of interest is the potential use of 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide in the treatment of neuropathic pain, epilepsy, and hypertension. Another area of interest is the development of more selective and potent T-type calcium channel blockers. Additionally, further studies are needed to better understand the mechanisms of action of 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide is a selective T-type calcium channel blocker that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide.
Synthesis Methods
The synthesis of 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide involves a multi-step process that starts with the reaction of 4-chloro-2-ethoxybenzoic acid with thionyl chloride to form 4-chloro-2-ethoxybenzoyl chloride. This intermediate is then reacted with 1-cyanocyclobutane in the presence of triethylamine to form 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide. The final product is obtained by purification using column chromatography.
Scientific Research Applications
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, epilepsy, and hypertension. In preclinical studies, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has shown promising results in reducing neuropathic pain, seizures, and blood pressure. 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has also been shown to have anti-inflammatory and anti-nociceptive effects.
properties
IUPAC Name |
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-2-19-12-8-10(15)4-5-11(12)13(18)17-14(9-16)6-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMBNFQQFNTLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)NC2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

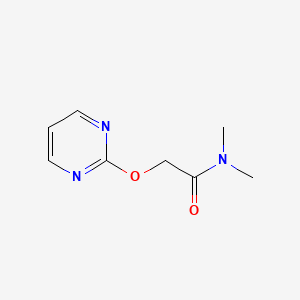
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2414577.png)
![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)
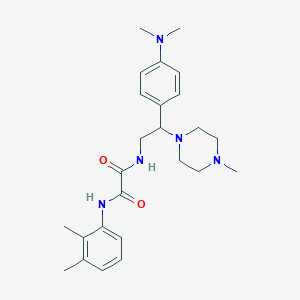
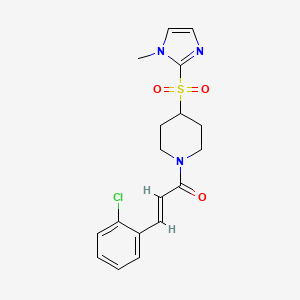
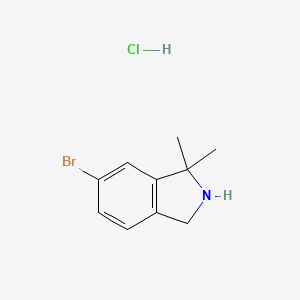

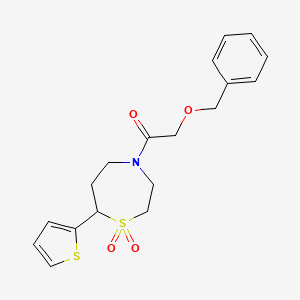
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2414587.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)
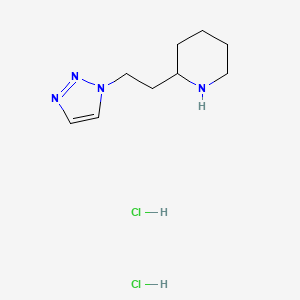
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)